N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide
Description
N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a 2,2-dibromoethenyl group attached to the phenyl ring at the ortho position. The dibromoethenyl substituent likely influences its electronic properties, steric bulk, and reactivity compared to other sulfonamides. Methanesulfonamides are known for their bioactivity, often acting as enzyme inhibitors or receptor modulators due to the sulfonamide group’s hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-(2,2-dibromoethenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2S/c1-15(13,14)12-8-5-3-2-4-7(8)6-9(10)11/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDSZGFAAVPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide typically involves the reaction of 2,2-dibromoethenylbenzene with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dibromoethenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylmethanesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonamide groups.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The methanesulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide with key methanesulfonamide derivatives, focusing on structural features, synthesis, and applications.
Structural and Functional Group Variations
Key Observations :
- Electronic Effects : The dibromoethenyl group in the target compound introduces strong electron-withdrawing effects, similar to the nitro group in nimesulide . This could enhance electrophilic reactivity or stabilize negative charges in metabolic intermediates.
- Synthetic Accessibility : demonstrates that methanesulfonamides are often synthesized via nucleophilic substitution (e.g., using methanesulfonyl chloride with amine precursors) . The dibromoethenyl group may require specialized bromination or coupling steps, analogous to halogenated intermediates in sulfentrazone synthesis .
Physicochemical Properties
Biological Activity
N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide, with the CAS number 1259577-20-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C₉H₉Br₂NO₂S
- Molecular Weight : 355.046 g/mol
- Structure : The compound features a dibromoethenyl group attached to a phenyl ring and a methanesulfonamide moiety, which is characteristic of sulfonamide drugs known for their antibacterial properties.
Biological Activity
Sulfonamides are well-known for their diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. The specific biological activity of this compound has been investigated in various studies.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, a study on related compounds demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarity to other active sulfonamides suggests potential efficacy in this area.
Cardiovascular Effects
A recent study evaluated the impact of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain sulfonamides could significantly decrease perfusion pressure and coronary resistance . While direct studies on this compound are lacking, the findings imply that similar compounds may influence cardiovascular parameters through interactions with calcium channels.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its biological activity. Theoretical models using programs like SwissADME can predict absorption, distribution, metabolism, and excretion (ADME) properties . These predictions can guide further experimental designs to evaluate the compound's pharmacological profile.
Case Studies and Research Findings
- Antibacterial Efficacy : In a related study examining new sulfonamides synthesized at room temperature, several compounds were tested for antibacterial activity. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 1.8 μg/mL against Staphylococcus aureus . While direct comparisons to this compound are not available, these findings highlight the potential for similar derivatives to exhibit strong antibacterial properties.
- Cardiovascular Studies : The isolated rat heart model demonstrated that certain benzenesulfonamides could modulate cardiovascular function by affecting coronary resistance and perfusion pressure . This suggests that this compound might also influence cardiovascular dynamics if studied directly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
